

# Technical Guide: $^1\text{H}$ NMR Spectrum of 4,5-Dichlorobenzene-1,2-diamine

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## Compound of Interest

Compound Name: 4,5-dichlorobenzene-1,2-diamine

Cat. No.: B119697

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This technical guide provides a detailed analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectrum of **4,5-dichlorobenzene-1,2-diamine**. The information presented herein is intended to support research and development activities where this compound is utilized as a key starting material or intermediate. This guide includes quantitative spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in the interpretation of the spectral features.

## Core Data Presentation

The  $^1\text{H}$  NMR spectrum of **4,5-dichlorobenzene-1,2-diamine** is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The quantitative data for the spectrum, acquired in deuterated dimethyl sulfoxide (DMSO- $d_6$ ), is summarized in the table below.

Signal Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Ar-H (2H)	6.655	Singlet (s)	2H
NH <sub>2</sub> (4H)	5.030	Singlet (s, broad)	4H

Note: The spectrum was recorded on a 400 MHz instrument. The chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

## Spectral Interpretation and Molecular Structure

**4,5-Dichlorobenzene-1,2-diamine** possesses a plane of symmetry that renders the two aromatic protons (at positions 3 and 6) chemically equivalent. Consequently, they resonate at the same chemical shift and appear as a single signal. Similarly, the four protons of the two amino groups are also chemically equivalent, giving rise to a second distinct signal.

The singlet multiplicity of the aromatic protons indicates the absence of adjacent, non-equivalent protons, which is consistent with the substitution pattern of the benzene ring. The broadness of the amine proton signal is a common feature due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Below is a diagram illustrating the molecular structure and the origin of the observed <sup>1</sup>H NMR signals.

Caption: Molecular structure of **4,5-dichlorobenzene-1,2-diamine** and the correlation of its protons to the observed <sup>1</sup>H NMR signals.

## Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-quality <sup>1</sup>H NMR spectrum of **4,5-dichlorobenzene-1,2-diamine**.

## Sample Preparation

- Analyte: **4,5-Dichlorobenzene-1,2-diamine** (approximately 23 mg).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>, 0.5 mL).
- Procedure:
  - Weigh approximately 23 mg of **4,5-dichlorobenzene-1,2-diamine** and transfer it to a clean, dry NMR tube.
  - Add 0.5 mL of DMSO-d<sub>6</sub> to the NMR tube.
  - Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution of the analyte.
  - Visually inspect the solution to ensure it is clear and free of any particulate matter.

## NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K (25 °C)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Acquisition Parameters:
  - Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
  - Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

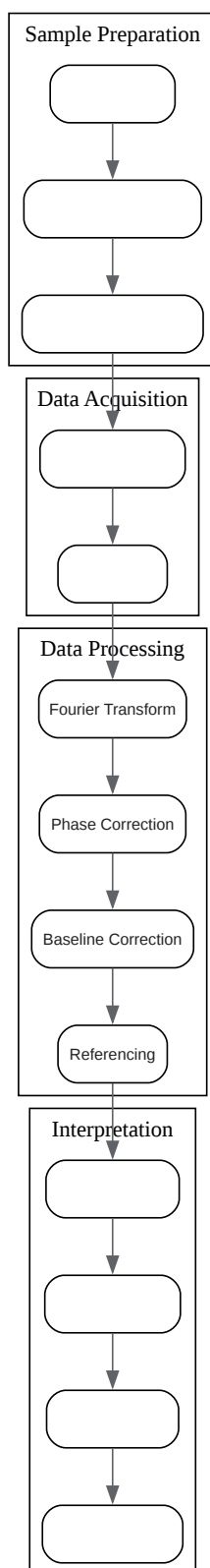
- Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
- Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-7 ppm, is appropriate for this compound.

## Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d6 peak to 2.50 ppm.
- Integration: Integrate the signals corresponding to the aromatic and amine protons to determine their relative ratios.

## Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the  $^1\text{H}$  NMR spectrum of **4,5-dichlorobenzene-1,2-diamine** follows a logical progression from sample preparation to final data interpretation. The workflow is depicted in the diagram below.



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Caption: A workflow diagram illustrating the key stages of  $^1\text{H}$  NMR spectral analysis for **4,5-dichlorobenzene-1,2-diamine**.

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